(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide
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Overview
Description
(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[45]deca-2,6,8-triene-3-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide typically involves multi-step organic reactions. The starting materials are carefully selected to introduce the necessary functional groups and spirocyclic framework. Key steps may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the imidazole moiety: This step may involve the reaction of an imidazole derivative with a suitable electrophile.
Functional group modifications: Hydroxyl and methoxy groups can be introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Bromine atoms can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and other functional groups may also play a role in modulating the compound’s biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
Indole-3-acetaldehyde: A compound with a similar functional group, used in biochemical research.
Uniqueness
(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Its combination of imidazole, bromine, hydroxyl, methoxy, and carboxamide groups makes it distinct from simpler compounds like allylamine and indole-3-acetaldehyde.
Properties
CAS No. |
103667-67-0 |
---|---|
Molecular Formula |
C15H16Br2N4O4 |
Molecular Weight |
476.12 g/mol |
IUPAC Name |
(5R,6S)-7,9-dibromo-6-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C15H16Br2N4O4/c1-24-12-9(16)4-15(13(22)11(12)17)5-10(21-25-15)14(23)19-3-2-8-6-18-7-20-8/h4,6-7,13,22H,2-3,5H2,1H3,(H,18,20)(H,19,23)/t13-,15+/m1/s1 |
InChI Key |
MDUQIEXQKMPARD-HIFRSBDPSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=CN3)C=C1Br)O)Br |
Origin of Product |
United States |
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